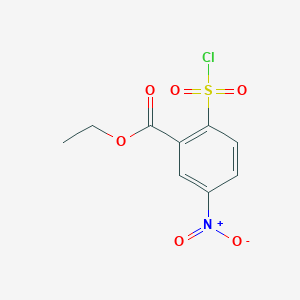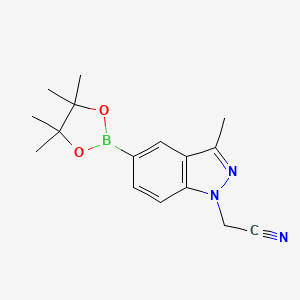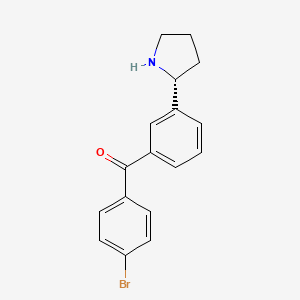
Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chlorosulfonyl group and a nitro group attached to a benzoate ester. This compound is known for its reactivity and versatility in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate typically involves the chlorosulfonation of ethyl 5-nitrobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Sulfonamide or sulfonate derivatives: from substitution reactions.
Amino derivatives: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
Applications De Recherche Scientifique
Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(chlorosulfonyl)acetate
- Ethyl 2-(chlorosulfonyl)propanoate
- Ethyl 2-(chlorosulfonyl)butanoate
Comparison: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzoate ester. This combination imparts distinct reactivity and versatility compared to other similar compounds, which may lack one of these functional groups. The nitro group adds an additional dimension of reactivity, allowing for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C9H8ClNO6S |
|---|---|
Poids moléculaire |
293.68 g/mol |
Nom IUPAC |
ethyl 2-chlorosulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-5-6(11(13)14)3-4-8(7)18(10,15)16/h3-5H,2H2,1H3 |
Clé InChI |
PADNOLJQSZYHIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)


![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)







![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)

